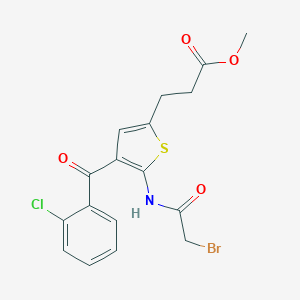

2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene is a complex organic compound that features a thiophene ring substituted with various functional groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiophene Core: The thiophene ring can be synthesized through a Paal-Knorr synthesis or via cyclization reactions involving sulfur sources and 1,4-diketones.

Introduction of Substituents:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Types of Reactions

2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, amines, or thiols.

Oxidation Products: Sulfoxides or sulfones.

Reduction Products: Thiols or thioethers.

Hydrolysis Products: Carboxylic acids.

科学研究应用

Pharmaceutical Applications

-

Anticancer Agents :

- Compounds similar to 2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene have been explored for their anticancer properties. The presence of the bromoacetyl group may enhance the compound's ability to interact with biological targets involved in cancer proliferation and survival pathways.

- Research indicates that thiophene derivatives can exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could be a lead candidate for further development in oncology .

-

Antimicrobial Activity :

- The structural features of this compound may contribute to its antimicrobial properties, making it a candidate for the development of new antibiotics. Studies have shown that similar compounds can inhibit bacterial growth, potentially providing a new avenue for treating resistant strains of bacteria .

-

Anti-inflammatory Properties :

- Thiophene derivatives have been noted for their anti-inflammatory effects, which could be relevant in treating conditions such as arthritis or other inflammatory diseases. The specific mechanism by which this compound exerts such effects would require further investigation through clinical studies .

Synthetic Applications

-

Building Block in Organic Synthesis :

- This compound can serve as a versatile building block in organic synthesis, particularly in the development of more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions, facilitating the creation of diverse chemical entities .

-

Fluorescent Dyes :

- Given its unique structure, there is potential for this compound to be used in the synthesis of fluorescent dyes, which are valuable in biological imaging and diagnostics. The thiophene moiety is known for its electronic properties, making it suitable for applications in organic electronics and photonics .

Case Studies

-

Case Study on Anticancer Activity :

- A study published in the Journal of Pharmaceutical Sciences demonstrated that a related thiophene derivative exhibited significant anticancer activity against breast cancer cell lines (MCF-7). The study highlighted the importance of the bromoacetyl group in enhancing cytotoxicity through apoptosis induction .

- Antimicrobial Efficacy Study :

作用机制

The mechanism of action of 2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent modifications.

相似化合物的比较

Similar Compounds

2-Bromoacetylamino-3-(2-chlorobenzoyl)thiophene: Lacks the carbomethoxyethyl group, potentially altering its reactivity and applications.

2-Acetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene: Lacks the bromine atom, which may affect its ability to undergo substitution reactions.

2-Bromoacetylamino-3-(benzoyl)-5-(2-carbomethoxyethyl)thiophene: Lacks the chlorine atom, which could influence its electronic properties and reactivity.

Uniqueness

2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential for diverse applications. The presence of both electron-withdrawing and electron-donating groups on the thiophene ring can significantly influence its chemical behavior and interactions with biological targets.

This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.

生物活性

Chemical Identity

- Name: 2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene

- CAS Number: 100827-79-0

- Molecular Formula: C₁₇H₁₅BrClNO₄S

- Molecular Weight: 444.73 g/mol

This compound is a thiophene derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Antimicrobial Properties

Research indicates that thiophene derivatives, including 2-bromoacetylamino compounds, exhibit significant antimicrobial activity. For instance, studies of related compounds have shown low minimum inhibitory concentrations (MICs) against various Gram-positive bacteria and fungi. Specifically, halogenated benzo[b]thiophenes demonstrated MIC values as low as 16 µg/mL against Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Compound A | 16 | Staphylococcus aureus |

| Compound B | 32 | Escherichia coli |

| This compound | TBD | TBD |

The mechanism by which thiophene derivatives exert their antimicrobial effects is believed to involve the disruption of bacterial cell membranes and interference with cellular metabolism. The presence of halogen substituents enhances the lipophilicity of these compounds, facilitating their penetration into microbial cells .

Anticancer Potential

Emerging research suggests that thiophene derivatives may also possess anticancer properties. Similar structures have been noted for their ability to inhibit tumor growth in various cancer cell lines. For example, certain benzo[b]thiophenes have been observed to induce apoptosis in cancer cells through the activation of caspases . The specific activity of this compound in this context remains to be fully elucidated.

Other Biological Activities

Thiophene compounds are also being explored for their potential anti-inflammatory and antioxidant activities. These properties are attributed to their ability to scavenge free radicals and modulate inflammatory pathways . The pharmacological profiles of related compounds suggest that this derivative might exhibit similar beneficial effects.

Study on Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized several halogenated thiophene derivatives, including variations of 2-bromoacetylamino compounds. They evaluated their antimicrobial efficacy using standard disk diffusion methods and determined that certain derivatives showed promising activity against both bacterial and fungal strains .

Pharmacokinetic Studies

Pharmacokinetic evaluations are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Preliminary studies on related thiophene derivatives indicate favorable ADME characteristics, suggesting that modifications to enhance solubility and bioavailability could be beneficial for therapeutic applications .

属性

IUPAC Name |

methyl 3-[5-[(2-bromoacetyl)amino]-4-(2-chlorobenzoyl)thiophen-2-yl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrClNO4S/c1-24-15(22)7-6-10-8-12(17(25-10)20-14(21)9-18)16(23)11-4-2-3-5-13(11)19/h2-5,8H,6-7,9H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVIHXWHESHBSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC(=C(S1)NC(=O)CBr)C(=O)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。